Hnash

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: NSAH kann durch eine Kondensationsreaktion zwischen Salicylaldehyd und 2-Hydroxynaphthalin-1-carbohydrazid synthetisiert werden. Die Reaktion erfolgt typischerweise in einer Ethanol-Lösung unter Rückflussbedingungen über mehrere Stunden. Das Produkt wird dann durch Umkristallisation gereinigt .

Industrielle Produktionsmethoden: Während spezifische industrielle Produktionsmethoden für NSAH nicht umfassend dokumentiert sind, umfasst die Synthese im Allgemeinen großtechnische Kondensationsreaktionen, gefolgt von Reinigungsprozessen wie Kristallisation oder Chromatographie, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Arten von Reaktionen:

Oxidation: NSAH kann Oxidationsreaktionen eingehen, insbesondere an den Hydroxylgruppen, wobei Chinone gebildet werden.

Reduktion: Die Verbindung kann zu ihrem entsprechenden Hydrazinderivat reduziert werden.

Substitution: NSAH kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere am Carbonylkohlenstoff.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte:

Oxidation: Chinonderivate.

Reduktion: Hydrazinderivate.

Substitution: Verschiedene substituierte Benzohydrazide, abhängig von dem verwendeten Nucleophil

4. Wissenschaftliche Forschungsanwendungen

NSAH hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Inhibitor in enzymatischen Studien verwendet.

Biologie: Untersucht auf sein Potenzial, die Ribonukleotidreduktase zu hemmen, die die DNA-Synthese und Zellproliferation beeinflusst.

Medizin: Untersucht auf seine Antitumoraktivität, insbesondere in Krebszelllinien wie MDA-231, HCT116 und Panc1

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Pharmazeutika und als chemische Zwischenprodukte in verschiedenen industriellen Prozessen

5. Wirkmechanismus

NSAH entfaltet seine Wirkungen durch Bindung an das katalytische Zentrum der humanen Ribonukleotidreduktase und hemmt deren Aktivität. Diese Hemmung führt zu einer Verringerung der Spiegel von Desoxyribonukleotidtriphosphaten (dGTP und dATP) in der Zelle, was zu einem S-Phasen-Arrest führt und die DNA-Synthese verhindert. Die Bindungsaffinität und der kompetitive Hemmungsmodus der Verbindung wurden durch verschiedene biochemische Assays bestätigt .

Ähnliche Verbindungen:

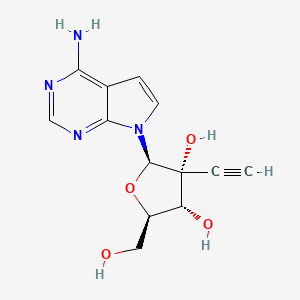

Gemcitabin: Ein weiterer Ribonukleotidreduktase-Inhibitor, der in der Krebstherapie eingesetzt wird.

Hydroxyharnstoff: Ein bekannter Ribonukleotidreduktase-Inhibitor mit ähnlichen Anwendungen in der Krebstherapie.

Einzigartigkeit von NSAH: NSAH ist aufgrund seiner Nicht-Nukleosid-Struktur einzigartig, die es ermöglicht, die Ribonukleotidreduktase zu hemmen, ohne in die DNA eingebaut zu werden. Diese Eigenschaft reduziert das Potenzial für mutagene Wirkungen im Vergleich zu Nukleosid-Analoga wie Gemcitabin .

Wissenschaftliche Forschungsanwendungen

NSAH has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an inhibitor in enzymatic studies.

Biology: Investigated for its potential to inhibit ribonucleotide reductase, affecting DNA synthesis and cell proliferation.

Medicine: Explored for its anti-tumor activity, particularly in cancer cell lines such as MDA-231, HCT116, and Panc1

Industry: Potential applications in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes

Wirkmechanismus

NSAH exerts its effects by binding to the catalytic site of human ribonucleotide reductase, inhibiting its activity. This inhibition leads to a decrease in the levels of deoxyribonucleotide triphosphates (dGTP and dATP) in the cell, causing S-phase arrest and preventing DNA synthesis. The compound’s binding affinity and competitive inhibition mode have been confirmed through various biochemical assays .

Vergleich Mit ähnlichen Verbindungen

Gemcitabine: Another ribonucleotide reductase inhibitor used in cancer treatment.

Hydroxyurea: A well-known ribonucleotide reductase inhibitor with similar applications in cancer therapy.

Uniqueness of NSAH: NSAH is unique due to its nonnucleoside structure, which allows it to inhibit ribonucleotide reductase without being incorporated into DNA. This property reduces the potential for mutagenic effects compared to nucleoside analogs like gemcitabine .

Eigenschaften

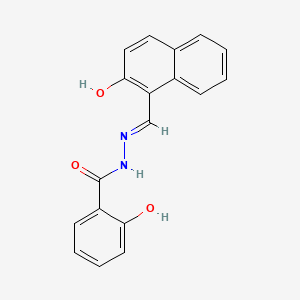

IUPAC Name |

2-hydroxy-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c21-16-8-4-3-7-14(16)18(23)20-19-11-15-13-6-2-1-5-12(13)9-10-17(15)22/h1-11,21-22H,(H,20,23)/b19-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSJOLDICPVVAV-YBFXNURJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=CC=C3O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=CC=C3O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54009-54-0 |

Source

|

| Record name | 2-Hydroxy-1-naphthalaldehyde salicyloylhydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054009540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.